molecular formula C7H7BrN2O2 B12576771 1-Bromo-3,3-dicyanopropyl acetate CAS No. 191531-12-1

1-Bromo-3,3-dicyanopropyl acetate

Cat. No.: B12576771
CAS No.: 191531-12-1
M. Wt: 231.05 g/mol
InChI Key: CJQOXCMGAMMFMA-UHFFFAOYSA-N
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Description

1-Bromo-3,3-dicyanopropyl acetate is an organic compound with the molecular formula C7H7BrN2O2. It is characterized by the presence of a bromine atom, two cyano groups, and an acetate group attached to a propyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,3-dicyanopropyl acetate can be synthesized through a multi-step process. One common method involves the bromination of 3,3-dicyanopropyl acetate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and reagent concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,3-dicyanopropyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol and acetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Aqueous acid or base solutions under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 3,3-diaminopropyl acetate.

    Hydrolysis: Formation of 3,3-dicyanopropanol and acetic acid.

Scientific Research Applications

1-Bromo-3,3-dicyanopropyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3,3-dicyanopropyl acetate involves its reactivity towards nucleophiles and reducing agents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the cyano groups can undergo reduction to form amines. The acetate group can be hydrolyzed under acidic or basic conditions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3,3,3-trifluoropropene: Similar in structure but contains trifluoromethyl groups instead of cyano groups.

    3-Bromo-2,2-dicyanopropanoic acid: Contains a carboxylic acid group instead of an acetate group.

Properties

CAS No.

191531-12-1

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

(1-bromo-3,3-dicyanopropyl) acetate

InChI

InChI=1S/C7H7BrN2O2/c1-5(11)12-7(8)2-6(3-9)4-10/h6-7H,2H2,1H3

InChI Key

CJQOXCMGAMMFMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CC(C#N)C#N)Br

Origin of Product

United States

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